molecular formula C16H18OS B3060639 1-Phenoxy-4-phenylthio-butane CAS No. 59950-11-7

1-Phenoxy-4-phenylthio-butane

Cat. No.: B3060639
CAS No.: 59950-11-7
M. Wt: 258.4 g/mol
InChI Key: IEFUOVNESVMIQY-UHFFFAOYSA-N
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Description

1-Phenoxy-4-phenylthio-butane is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a butane backbone with phenoxy and phenylthio substituents, which contribute to its distinctive properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Phenoxy-4-phenylthio-butane typically involves the reaction of 1-bromo-4-phenylthio-butane with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

1-Bromo-4-phenylthio-butane+PhenolK2CO3,DMF,HeatThis compound+KBr\text{1-Bromo-4-phenylthio-butane} + \text{Phenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} + \text{KBr} 1-Bromo-4-phenylthio-butane+PhenolK2​CO3​,DMF,Heat​this compound+KBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-phenylthio-butane undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylthio group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, and bases like potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-Phenoxy-4-phenylthio-butane has diverse applications in scientific research, including:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Chemistry Studies: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Material Science Investigations: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-Phenoxy-4-phenylthio-butane
  • 1-Phenoxy-4-phenylthio-pentane
  • 1-Phenoxy-4-phenylthio-hexane

Comparison: this compound is unique due to its specific butane backbone, which influences its reactivity and properties. Compared to its analogs with longer carbon chains (pentane and hexane), this compound may exhibit different solubility, boiling points, and reactivity. The presence of the phenoxy and phenylthio groups in all these compounds contributes to their similar chemical behavior, but the length of the carbon chain can significantly impact their physical and chemical properties.

Properties

IUPAC Name

4-phenoxybutylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFUOVNESVMIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208660
Record name Benzene, ((4-phenoxybutyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-11-7
Record name Benzene, ((4-phenoxybutyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059950117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((4-phenoxybutyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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